(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUOXHTQDDVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449736 | |
| Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-47-0 | |
| Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
This classical method involves the reaction of 2,5-dimethylbenzene derivatives with 4-methoxybenzoyl chloride under Lewis acid catalysis.
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- 4-Methoxybenzoyl chloride is prepared from 4-methoxybenzoic acid by reaction with thionyl chloride or oxalyl chloride.
- 2,5-Dimethylbenzene (or its derivative) is treated with the acid chloride in the presence of AlCl3 or FeCl3 at low temperature to moderate temperature (0–50 °C).
- The reaction mixture is quenched with water, and the product is isolated by extraction and purified by recrystallization or chromatography.
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- Straightforward and widely used for aromatic ketone synthesis.
- High yields are achievable with proper control of reaction conditions.
-
- Lewis acid catalysts can cause side reactions or rearrangements.
- Sensitive substituents may be affected by harsh acidic conditions.
Grignard Reaction Followed by Oxidation
An alternative method involves the formation of a diaryl methanol intermediate by reaction of a Grignard reagent derived from 2,5-dimethylphenyl bromide with 4-methoxybenzaldehyde, followed by oxidation to the ketone.
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- Preparation of 2,5-dimethylphenylmagnesium bromide by reaction of 2,5-dimethylbromobenzene with magnesium in dry ether.
- Addition of this Grignard reagent to 4-methoxybenzaldehyde at low temperature to form the corresponding diaryl methanol.
- Oxidation of the diaryl methanol to the ketone using oxidants such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation.
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- Mild reaction conditions preserve sensitive groups.
- High selectivity for ketone formation.
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- Requires careful handling of moisture-sensitive reagents.
- Multi-step process with intermediate purification.
Transition Metal-Catalyzed Cross-Coupling
Recent advances include palladium- or copper-catalyzed coupling of aryl halides with acyl equivalents to form diaryl ketones.
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- Use of 2,5-dimethylphenylboronic acid or halide and 4-methoxybenzoyl chloride or equivalent in the presence of Pd or Cu catalysts, bases, and ligands.
- Reaction performed in polar aprotic solvents at elevated temperatures.
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- High functional group tolerance.
- Potential for regioselective and scalable synthesis.
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- Requires expensive catalysts and ligands.
- Optimization needed for each substrate pair.
Data Table Summarizing Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-Methoxybenzoyl chloride, AlCl3/FeCl3, 0–50 °C | 70–90 | Simple, direct | Harsh conditions, side reactions |
| Grignard Addition + Oxidation | 2,5-Dimethylphenylmagnesium bromide, 4-methoxybenzaldehyde, PCC | 60–85 | Mild, selective | Multi-step, moisture sensitive |
| Pd/Cu-Catalyzed Cross-Coupling | Arylboronic acid/halide, acyl chloride, Pd/Cu catalyst, base | 65–90 | Functional group tolerance | Catalyst cost, reaction optimization |
Detailed Research Findings and Notes
- According to a Royal Society of Chemistry study, similar diaryl ketones were synthesized via Friedel-Crafts acylation with yields exceeding 90% when using optimized conditions and purified acid chlorides.
- Grignard-based methods have been reported to provide high purity intermediates, with subsequent oxidation steps yielding the target ketones efficiently.
- Transition metal-catalyzed methods, while less traditional, offer a modern approach with good yields and functional group compatibility, as demonstrated in recent green chemistry protocols.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is of significant interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against several pathogens, making it a candidate for antibiotic development. For instance:
| Compound Name | MIC (μg/ml) | Target Pathogen |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| This compound | 250 | Candida albicans |
| Ampicillin | 100 | Staphylococcus aureus |
| Ciprofloxacin | 25 | Escherichia coli |
Biological Studies
The compound's structural features allow it to interact with various biological targets. Its mechanism of action often involves enzyme inhibition and receptor binding.
Case Study: Antimicrobial Efficacy
A study conducted on benzimidazole derivatives, which included this compound, revealed varying degrees of antimicrobial activity. Modifications in functional groups significantly influenced bioactivity.
Materials Science
In materials science, this compound is being explored for its potential in developing organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in solar cells and other electronic devices.
Potential Applications
Given its properties and biological activities, this compound holds promise for:
- Antibiotic Development : Targeting bacterial enzymes to combat antibiotic resistance.
- Antiviral Research : Investigating potential antiviral properties similar to those seen in related compounds.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone depends on its interaction with specific molecular targets. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key structural analogs and their substituent differences:

Key Observations :
Physicochemical Properties
Limited direct data exists for the target compound, but trends from analogs suggest:
- Melting Points: Methoxy-substituted benzophenones (e.g., 1-(2,5-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, CAS 56308-07-7) exhibit higher melting points (186–188°C) compared to methyl-substituted derivatives due to hydrogen bonding .
- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DCM/hexanes mixtures) compared to t-butyl (CD-18) or nitro (CD-16) analogs .
Biological Activity
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by the presence of two aromatic rings with distinct substituents that contribute to its pharmacological properties. Research has highlighted its potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant applications.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cholinergic signaling .
- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
- Antimicrobial Effects : The compound demonstrates antibacterial and antifungal activities against various pathogens, making it a candidate for further development in treating infections .
Anticancer Properties
Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . Additionally, its antifungal activity was noted against Candida species.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays. It showed strong radical scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent. The compound's ability to protect cells from oxidative damage enhances its therapeutic value.
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacological effects of this compound. For example:
- Diabetes Model : In diabetic mice, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels by inhibiting glucose-6-phosphatase activity .
- Toxicological Assessment : Toxicity studies revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on hematological or biochemical parameters in treated animals .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | Cell Proliferation Assay | IC50 = 15 µM |
| Antibacterial | MIC Assay | MIC = 16 µg/mL (S. aureus) |
| Antifungal | Disk Diffusion Test | Inhibition Zone = 12 mm |
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |
| AChE Inhibition | Enzyme Inhibition Assay | IC50 = 10 µM |
Q & A
Q. What are the standard synthetic routes for preparing (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone?
The compound can be synthesized via Friedel-Crafts acylation, where 2,5-dimethylbenzene reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include palladium-catalyzed C–H activation/C–C coupling, as demonstrated in related methanone derivatives, enabling regioselective arylations . Post-synthesis, purification is typically achieved via column chromatography using silica gel and solvent systems like ethyl acetate/hexane (e.g., Rf = 0.43–0.48) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).
- FT-IR : Stretching frequencies for carbonyl (C=O) at ~1650–1700 cm⁻¹ and methoxy (C–O) at ~1250 cm⁻¹.
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₆O₂: 264.1150) .
Q. How is the crystalline structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) resolves bond lengths, angles, and dihedral angles (e.g., inter-ring dihedral angle ~56°) . Structural validation employs R-factor analysis (e.g., R₁ < 0.05) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Common issues include disorder in methyl/methoxy groups and twinning. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement, while TWIN laws handle twinned data. For electron density ambiguities, iterative refinement with anisotropic displacement parameters improves accuracy .
Q. How can the electronic properties (e.g., dipole moments) be experimentally determined?
Ground-state dipole moments (µg) are measured via solvatochromic shifts in solvents of varying polarity (e.g., using Lippert-Mataga plots). Excited-state dipole moments (µe) are derived from Stark spectroscopy or fluorescence quenching studies. Computational methods (DFT at B3LYP/6-311+G(d,p)) complement experimental data .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?
Systematic SAR involves:
- Derivatization : Introducing substituents (e.g., halogens, hydroxyl) at the 2,5-dimethyl or 4-methoxy positions.
- Biological Assays : Testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
- Docking Studies : Molecular docking into target proteins (e.g., cytochrome P450) to assess binding affinity .
Q. How can computational modeling predict the compound’s reactivity and stability?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state modeling (e.g., IRC analysis) identifies reaction pathways, while Molecular Dynamics (MD) simulations assess thermal stability in solvent environments .
Q. What methodologies assess environmental impact, such as biodegradability or ecotoxicity?
- Biodegradation : OECD 301F tests measure mineralization via CO₂ evolution.
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201).
- Bioaccumulation : LogP values (e.g., calculated via XLogP3) predict lipid solubility .
Data Contradiction and Validation
Q. How are conflicting spectroscopic or crystallographic data resolved?
Discrepancies in NMR peaks (e.g., overlapping signals) are addressed by 2D techniques (COSY, HSQC). For XRD, redundant data collection (multiple crystals) and Hirshfeld surface analysis validate intermolecular interactions. Cross-validation with computational IR/NMR spectra (e.g., Gaussian) resolves ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

